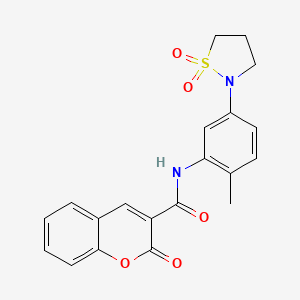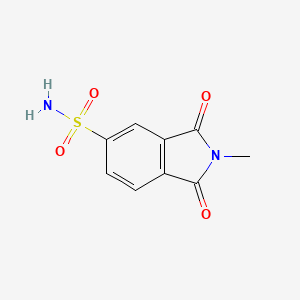
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives that are inhibitors of carbonic anhydrase (CA) isoforms, which are enzymes involved in the regulation of acid-base balance and ion transport in many tissues. These inhibitors have potential applications in medicinal chemistry, particularly in the treatment of conditions where inhibition of specific CA isoforms is beneficial, such as in certain cancers or glaucoma .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of suitable precursors such as cyclic 1,3-diketones, sulfanilamide, and aromatic aldehydes. The structures of these compounds are confirmed using spectral analysis methods like IR, H-NMR, 13C-NMR, and mass spectrometry . Another approach includes the generation of isoxazole sulfonamides followed by their reactions with various reagents to obtain aryl/heteroaryl- and aminovinylsubstituted derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. The crystal structure of hCA II adduct with a sulfonamide revealed favorable interactions between the inhibitor and the enzyme, explaining its strong affinity for this isoform . These interactions can be exploited for the design of effective inhibitors incorporating bicyclic moieties .
Chemical Reactions Analysis
Sulfonamide derivatives can inhibit the activity of carbonic anhydrases by interacting with the zinc ion in the active site of the enzyme. This interaction can be highly selective, with some compounds showing selectivity against tumor-associated CA isoforms IX and XII over off-targets such as hCA I and II . The inhibitory effects of these compounds on the hydratase and esterase activities of CA isoenzymes have been studied, with some showing low nanomolar inhibitory constants .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of various substituents such as methyl, halogen, and methoxy groups can affect the potency and selectivity of these compounds as CA inhibitors. The compounds' solubility, stability, and ability to cross cell membranes are critical for their potential as therapeutic agents. Some sulfonamide derivatives are designed to be fluorescent, allowing them to be used as probes for imaging and investigating hypoxic tumors expressing CA IX .
Aplicaciones Científicas De Investigación
Synthesis of Novel Sulfonamide Derivatives
A study by Filimonov et al. (2006) describes the synthesis of novel sulfonamide derivatives starting from 3,5-dimethylisoxazole, demonstrating a method for generating diverse aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle. This research highlights the chemical versatility and potential for creating new compounds with sulfonamide groups for various applications (Filimonov et al., 2006).
Carbonic Anhydrase Inhibition for Cancer Therapy
Wilkinson et al. (2006) developed a novel class of glycoconjugate benzene sulfonamides to inhibit carbonic anhydrase isozymes, particularly hCA IX, which is overexpressed in hypoxic tumors. This approach targets new cancer therapies by inhibiting tumor-associated carbonic anhydrase IX, demonstrating the therapeutic potential of sulfonamide derivatives (Wilkinson et al., 2006).
Structural and Spectroscopic Analysis
Alaşalvar et al. (2016) performed a comprehensive analysis of the crystal structure and spectroscopic properties of a specific sulfonamide derivative, providing insights into the molecular and crystal structure of sulfonamides. This research supports the development of advanced materials and pharmaceuticals by elucidating the structural properties of sulfonamide compounds (Alaşalvar et al., 2016).
Patent Review on Sulfonamides
Carta et al. (2012) provided a review of the main classes of sulfonamides investigated between 2008 and 2012, highlighting their importance in clinical applications, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and anticancer drugs. This review underscores the ongoing research and development efforts to explore new sulfonamide-based drugs for various therapeutic applications (Carta et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide are yet to be identified. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide It is known that indole derivatives interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
The biochemical pathways affected by 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide The compound’s predicted density is 1368±006 g/cm3, and its boiling point is predicted to be 3457±250 °C . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound has diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide . For instance, the compound’s predicted vapor pressure is 6.04E-05mmHg at 25°C , suggesting that temperature could influence its stability and efficacy.
Propiedades
IUPAC Name |
2-methyl-1,3-dioxoisoindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3,(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTORYAQGVDUHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)
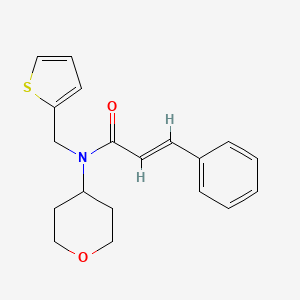
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
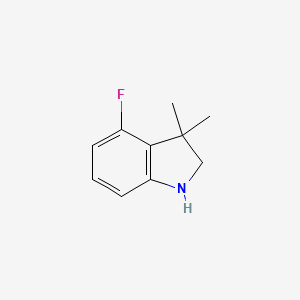
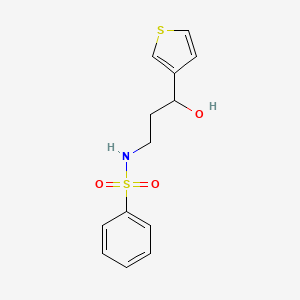
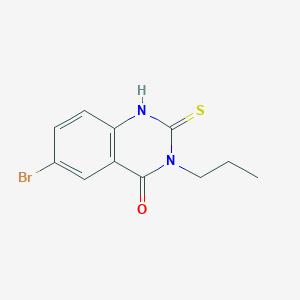
![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)


![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)
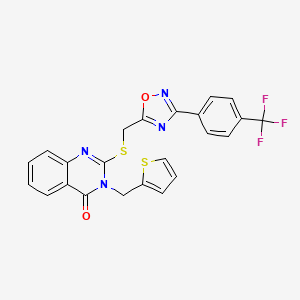
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2548549.png)
